Oxo sotalol is a synthetic compound primarily classified as a beta-adrenergic antagonist. It is closely related to sotalol, which is used in the treatment of arrhythmias and has properties that make it effective in managing atrial fibrillation and ventricular tachycardia. Oxo sotalol functions by blocking beta-adrenergic receptors, thus influencing cardiac rhythm and rate.
Oxo sotalol is derived from the chemical structure of sotalol, which itself is synthesized through various chemical processes involving precursors that facilitate its formation. The compound's synthesis and characterization have been explored in several studies, emphasizing its pharmaceutical relevance.
Oxo sotalol belongs to the class of compounds known as beta-blockers, which are widely utilized in cardiovascular medicine. These compounds are characterized by their ability to block the effects of adrenaline on beta receptors, leading to decreased heart rate and myocardial contractility.
The synthesis of oxo sotalol can follow several pathways, often starting from simpler aromatic compounds. One common method involves the use of asymmetric synthesis techniques, where chiral catalysts are employed to produce the desired enantiomer selectively.
Research indicates that various synthetic approaches have been documented, highlighting both traditional synthetic routes and more modern bioenzymatic methods that leverage enzymatic catalysis for improved yields and selectivity .
Oxo sotalol has a complex molecular structure characterized by a phenolic ring system attached to an amine group. The specific arrangement of functional groups contributes to its pharmacological activity.
Oxo sotalol can undergo several chemical reactions typical of beta-blockers, including:
Analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are often employed to monitor these reactions and assess product purity .
Oxo sotalol exerts its pharmacological effects primarily through competitive inhibition of beta-adrenergic receptors located in cardiac tissues. By blocking these receptors:
Studies have shown that oxo sotalol's binding affinity for beta receptors is significant, leading to effective modulation of cardiac activity at therapeutic doses .
Relevant analyses confirm that oxo sotalol maintains its integrity under standard storage conditions but should be protected from light due to potential photodegradation .
Oxo sotalol is primarily used in clinical settings for:
The ongoing research into oxo sotalol continues to explore its potential applications beyond traditional uses, including studies on its mechanisms at the cellular level and interactions with other pharmacological agents .
Oxo Sotalol Hydrochloride (CAS 5576-49-8) is synthesized through a multi-step route beginning with the condensation of methanesulfonamide with 4-(1-hydroxy-2-(isopropylamino)ethyl)phenol. The core transformation involves the formation of the key intermediate N-[4-[2-(propan-2-ylamino)acetyl]phenyl]methanesulfonamide, which undergoes subsequent hydrochloridation to yield the final crystalline product. Recent methodological advancements focus on optimizing the critical acylation step through catalytic asymmetric transfer hydrogenation (ATH), leveraging ruthenium-based catalysts like [RuCl(η⁶-arene)(N-arylsulfonyl-DPEN)] complexes. These catalysts enable stereoselective reduction under mild conditions using hydrogen donors such as HCOOH-triethylamine (5:2 ratio) or isopropanol, achieving enantiomeric excess (ee) >98% under optimal conditions [8].
Catalytic efficiency is profoundly influenced by:
Table 1: Catalytic Performance in Oxo Sotalol Precursor Hydrogenation
Catalyst System | Hydrogen Source | Temperature (°C) | ee (%) | Reaction Time (h) |
---|---|---|---|---|
[RuCl(benzene)(TsDPEN)] | HCOOH-Et₃N (5:2) | 25 | >99 | 4 |
[RuCl(p-cymene)(TsDPEN)] | iPrOH | 28 | 97 | 8 |
[RhCl(Cp*)(TsDPEN)] | HCOOH-Et₃N (5:2) | 25 | 95 | 3.5 |
[IrCl(Cp*)(MsDPEN)] | HCOOH-Et₃N (5:2) | 25 | 92 | 5 |
Advanced monitoring techniques like in situ FTIR and automated NMR have revealed critical kinetic parameters, enabling real-time optimization of the hydrogenation step. These methods detect transient intermediates and quantify stereoselectivity through chiral derivatization agents like (-)-(1R)-menthyl chloroformate, which forms diastereomeric carbamates resolvable on achiral GC columns [8].
Scale-up of Oxo Sotalol synthesis presents distinctive engineering challenges centered on mass transfer limitations during the exothermic hydrochloridation step and byproduct formation during acylation. Industrial processes employ several strategic optimizations:
Industrial batches achieve overall yields of 72-78% through solvent recovery systems that recycle >90% of ethanol and acetone used in extraction and crystallization. Quality by Design (QbD) approaches have identified critical process parameters (CPPs) including:
Table 2: Industrial Process Optimization Parameters
Process Stage | Key Variable | Laboratory Scale | Optimized Industrial Process | Impact on Purity |
---|---|---|---|---|
Acylation | Solvent | DMF | Toluene/water biphasic | Sulfonamide impurities reduced 82% |
Hydrochloridation | Addition Method | Bulk HCl addition | Controlled micro-dosing | Degradants <0.1% |
Crystallization | Anti-solvent | Ethanol alone | Ethanol/ethyl acetate (3:1) | Yield +15%, crystal size distribution narrowed |
Drying | Temperature | 60°C vacuum | Fluidized bed (40°C) | Residual solvents 300ppm → 80ppm |
The deuterated variant Oxo Sotalol-d6 Hydrochloride (CAS 1346605-37-5) serves as an indispensable tool for metabolic pathway elucidation and pharmacokinetic studies. Its synthesis involves selective deuterium incorporation at six positions within the isopropylamino group, yielding C₁₂H₁₂D₆N₂O₃S•HCl with molecular weight 312.85 g/mol. The synthetic sequence employs deuterated reagents including:
Critical synthetic considerations include:
The deuterated compound exhibits identical chromatographic behavior to the protiated form but enables precise tracking via mass spectrometry, with characteristic mass fragmentation patterns showing M⁺• at m/z 312.12 and [M+2]⁺• isotopomers. This allows sensitive detection in biological matrices at concentrations as low as 0.1 ng/mL, facilitating:
Table 3: Characterization of Oxo Sotalol-d6 Hydrochloride
Property | Specification | Analytical Method |
---|---|---|
Molecular Formula | C₁₂H₁₂D₆N₂O₃S•HCl | High-resolution MS |
Isotopic Purity | ≥99.5 atom % D | ²H NMR (300 MHz) |
Chiral Purity | >99.9% ee | Chiral HPLC (Chiralpak AD-H) |
Major Fragments (m/z) | 312.12 [M]⁺•, 255.08 [M-C₃D₆]⁺, 213.05 [M-SO₂CH₃]⁺ | LC-MS/MS |
Storage Stability | -20°C; stable 24 months | ICH Q1A(R2) |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1